1-(3,4-Dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound has gained significant attention in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . The specific targets of “1-(3,4-Dimethylphenyl)pyrrolidin-2-one” would depend on its specific structure and functional groups.
Biochemical Pathways
Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . The specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. Mechanistically, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dimethylphenyl)pyrrolidin-2-one has been studied extensively for its potential applications in various scientific fields. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, it has shown potential biological activities, making it a candidate for drug development and other therapeutic applications. In industry, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-11(8-10(9)2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPUNOKUQQOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.